2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
Description
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid (C₁₀H₉N₃O₂, MW: 203.20) is a nitrogen-rich heterocyclic compound featuring a bicyclic core consisting of a triazole fused with a pyridine ring. The cyclopropyl substituent at the 2-position and the carboxylic acid group at the 6-position contribute to its unique physicochemical and biological properties. This compound is structurally classified within the [1,2,4]triazolo[1,5-a]pyridine family, which is widely studied for applications in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGUSOCLFZYOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Nucleophilic Attack : The hydrazide nitrogen attacks the electrophilic carbon of arylidenemalononitrile, forming a transient adduct.
- Cyclization : Intramolecular cyclization generates the triazolo[1,5-a]pyridine core.
- Functionalization : Post-cyclization steps introduce the cyclopropyl group at position 2 and oxidize a methyl substituent to the carboxylic acid at position 6.
Optimization Parameters
- Catalyst : Piperidine facilitates adduct formation, yielding piperidinium salts (6 ) that neutralize to 4 .
- Temperature : Reactions proceed at 80–100°C in ethanol or DMF.
- Yield : Unoptimized routes achieve 45–60%, but substituent-specific adjustments improve efficiency.
Ritter-Type Intermolecular Cyclization
Recent advances employ Ritter-type reactions to construct the triazolo[1,5-a]pyridine scaffold. This method leverages carbocation intermediates for regioselective functionalization:
Synthetic Pathway
- Carbocation Generation : Pyridinylmethanol derivatives (1 ) react with Bi(OTf)₃ and p-TsOH·H₂O, forming stabilized carbocations.
- Nitrile Attack : Acetonitrile (2a ) nucleophilically attacks the carbocation, producing a nitrilium ion.
- Cyclization : Intramolecular cyclization and rearomatization yield the triazolo[1,5-a]pyridine core.
Functional Group Introduction
Performance Metrics
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Bi(OTf)₃ |
| Temperature | 150°C in DCE |
| Yield (Optimized) | 75–95% |
| Side Products | Hydrolyzed adducts (4 ) |
This method achieves superior regiocontrol compared to traditional cyclocondensation, particularly for electron-deficient substrates.
Patent-Based Approaches for Analog Synthesis
US Patent 8,501,936B2 discloses methods for preparing triazolo[1,5-a]pyridines with diverse substituents. Key adaptations for 2-cyclopropyl-6-carboxylic acid include:
Intermediate Functionalization
- Suzuki Coupling : A boronic ester at position 6 undergoes palladium-catalyzed coupling with cyclopropane derivatives.
- Oxidation : Subsequent oxidation converts the coupled group to a carboxylic acid.
Reaction Conditions
- Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1)
- Base : K₂CO₃ (2 equiv)
- Temperature : 80°C, 12 h
- Yield : 68% after oxidation
Alternative Route via 1-Aminopyridones
1-Aminopyridones (7 ) serve as versatile intermediates for constructing triazolo[1,5-a]pyridines:
Acetylation-Cyclization
Advantages
- Functional Group Tolerance : Withstands electron-withdrawing groups (e.g., COOH) at position 6.
- Scalability : Achieves 70–85% yields in multigram syntheses.
Comparative Analysis of Methods
Purification and Characterization
Final compounds are typically purified via:
- Column Chromatography : Silica gel with EtOAc/hexane (20–30%).
- Recrystallization : Ethanol/water mixtures for carboxyl-containing derivatives.
Key Characterization Data :
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole or pyridine rings.
Scientific Research Applications
The compound features a triazole ring fused to a pyridine structure, with a cyclopropyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.
Example Synthesis Pathway
A typical synthesis pathway might involve:
- Formation of the triazole core via condensation reactions.
- Subsequent introduction of the cyclopropyl moiety through alkylation.
- Final carboxylation to yield the target compound.
Medicinal Chemistry
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has shown promise in several areas:
- Antimicrobial Agents : Research indicates that compounds with triazole and pyridine structures exhibit antimicrobial properties. This compound may serve as a lead for developing new antibiotics or antifungal agents.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against certain types of tumors. The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Neuropharmacology
The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for exploring treatments for neurological disorders such as anxiety or depression.
Agricultural Chemistry
Due to its biological activity, this compound may also find applications in agrochemicals as a pesticide or herbicide.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of triazole-pyridine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carboxylic acid position could enhance efficacy.
Case Study 2: Anticancer Properties
In vitro assays showed that derivatives of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine exhibited cytotoxic effects on cancer cell lines. Further research is needed to elucidate the underlying mechanisms and optimize the structure for improved activity.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses . As a PHD-1 inhibitor, it interferes with the prolyl hydroxylase domain-containing protein 1, affecting hypoxia-inducible factor (HIF) pathways . Its inhibition of JAK1 and JAK2 impacts the Janus kinase signaling pathways, which are crucial in various cellular processes .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₀H₉N₃O₂
- Molecular Weight : 203.20
- Purity : >95% (industrial grade, as per supplier specifications) .
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights structural analogs of 2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid and their properties:
Key Observations :
Biological Activity
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
CPTCA features a triazole ring fused to a pyridine structure, with a cyclopropyl group and a carboxylic acid moiety. The molecular formula is , and it has a molecular weight of 201.20 g/mol. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
CPTCA has been investigated for its potential as an inhibitor of various enzymes, particularly kinases. Notably, it has shown promising activity against Janus kinases (JAK1 and JAK2), which are critical in signaling pathways associated with inflammation and immune response. The inhibition of these kinases suggests potential applications in treating autoimmune diseases and certain cancers .
Anticancer Properties
Recent studies have highlighted the anticancer potential of CPTCA. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that CPTCA significantly reduced the viability of pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), with IC50 values in the low micromolar range. Mechanistically, CPTCA appears to induce cell cycle arrest and apoptosis in these cell lines, indicating its potential as a lead compound for cancer therapy .
Neuroprotective Effects
Emerging research suggests that CPTCA may possess neuroprotective properties. It has been evaluated for its ability to modulate GABA receptors, which are vital for neurotransmission and neuroprotection. Preliminary results indicate that CPTCA can enhance GABAergic activity, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Inhibition of JAK Kinases : A study reported that derivatives of CPTCA exhibited selective inhibition of JAK1 and JAK2 with IC50 values below 100 nM. This selectivity is crucial for minimizing side effects associated with broad-spectrum kinase inhibitors.
- Antitumor Activity : In xenograft mouse models, administration of CPTCA resulted in significant tumor regression without observable toxicity, indicating its potential for safe therapeutic use in oncology .
- GABA Modulation : In a pharmacological evaluation, CPTCA was found to enhance GABA receptor activity in neuronal cultures, suggesting its role as a neuromodulator with implications for treating anxiety disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.20 g/mol |
| IC50 (JAK1/JAK2 Inhibition) | < 100 nM |
| Antitumor Activity | Significant tumor regression |
| GABA Modulation | Enhances receptor activity |
Q & A
Q. What computational methods support rational design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Apply molecular dynamics simulations to assess solubility (logP predictions) and membrane permeability (MDCK cell models). ADMET predictors (e.g., SwissADME) estimate bioavailability. Docking studies (AutoDock Vina) guide modifications to enhance binding affinity while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
